2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol
Description
Properties
IUPAC Name |
2-bromo-6-[(4-iodophenyl)iminomethyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO2/c1-19-12-6-9(14(18)13(15)7-12)8-17-11-4-2-10(16)3-5-11/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGUXACQYYWFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imine linkage: This step involves the condensation of 4-iodoaniline with 2-bromo-4-methoxybenzaldehyde in the presence of an acid catalyst to form the imine intermediate.
Cyclization and bromination: The imine intermediate undergoes cyclization and bromination to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The imine group can be reduced to an amine, or oxidized to a nitrile under specific conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imine group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of the target compound with analogs from recent literature:
*Calculated based on isotopic masses.
Physicochemical and Functional Properties
- Solubility : The iodine substituent reduces solubility in polar solvents compared to chloro or methyl analogs .
- Reactivity : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, while iodine’s polarizability may enhance halogen bonding in supramolecular chemistry .
- Biological Relevance : Methyl and benzodioxole analogs (–10) show higher logP values, suggesting better bioavailability, whereas the iodine derivative could serve as a heavy-atom tag in radiopharmaceuticals .
Biological Activity
2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol is a brominated phenol derivative that exhibits significant biological activity due to its unique structural characteristics. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, for its potential applications in drug development and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C14H11BrINO2
- Molecular Weight : 432.05 g/mol
- CAS Number : 477848-18-3
The compound features a bromine atom, an iodine atom, a methoxy group, and an imine linkage, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromine and iodine atoms enhance the compound's binding affinity, allowing it to modulate the activity of various proteins involved in cellular processes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.
| Pathogen Type | Activity |
|---|---|
| Gram-positive | Effective |
| Gram-negative | Effective |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Initial findings suggest that it can inhibit key enzymes involved in metabolic pathways, which may have implications for cancer treatment and metabolic disorders.
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent in treating infections.
- Enzyme Inhibition Research : In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit the enzyme acetylcholinesterase (AChE). The results showed that it could effectively reduce AChE activity, which is crucial for developing treatments for Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Bromo-4-chloro-6-(cyclohexyl)imino-methylphenol | Similar structure without iodine | Moderate antimicrobial |
| 4-Bromo-2-methoxy-6-(4-methylphenyl)imino-methylphenol | Lacks iodine | Low enzyme inhibition |
The unique combination of bromine and iodine atoms in this compound distinguishes it from similar compounds, enhancing its biological activity.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-Bromo-6-{[(4-iodophenyl)imino]methyl}-4-methoxybenzenol, and how can they be methodologically addressed?
- Answer : Synthesis challenges include regioselective bromination at the 2-position and stabilizing the imine bond during condensation. A stepwise approach is recommended:
Bromination : Use NBS (N-bromosuccinimide) in acetic acid to selectively brominate the 2-position of the methoxyphenol precursor .
Imine formation : React the brominated intermediate with 4-iodoaniline under anhydrous conditions (e.g., ethanol with molecular sieves) to minimize hydrolysis of the Schiff base .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures removal of unreacted iodophenylamine. Yield optimization requires strict control of reaction time and temperature.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Answer :
- ¹H NMR : Key signals include:
- A singlet (~3.8 ppm) for the methoxy group.
- Aromatic protons (6.5–8.2 ppm) with splitting patterns reflecting substitution patterns.
- A characteristic imine proton signal at ~8.5 ppm .
- IR : Stretching vibrations for the imine (C=N, ~1620 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (M⁺) should match the theoretical molecular weight (C₁₄H₁₂BrINO₂, ~449.07 g/mol).
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s geometry, particularly the imine bond configuration (E/Z isomerism)?
- Answer :
- Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol solution.
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure refinement : SHELXL (in SHELX suite) refines anisotropic displacement parameters and validates bond lengths/angles . For imine bond analysis:
- E-configuration is confirmed if the C=N bond length is ~1.28 Å and the torsion angle between substituents is ~180° .
- Software : ORTEP-3 or WinGX visualizes thermal ellipsoids and validates geometry .
Q. What experimental and computational strategies can address contradictions in reported biological activities of structurally analogous Schiff base compounds?
- Answer :
- Comparative SAR analysis : Use analogues (e.g., 2-Bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol) to isolate substituent effects .
- Docking studies : Perform molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., tyrosine kinases).
- Data normalization : Control for variables like solvent polarity (DMSO vs. aqueous buffer) in bioassays, which may alter ligand conformation .
Q. How can researchers resolve discrepancies in crystallographic data (e.g., unit cell parameters) for this compound across different studies?
- Answer :
- Reanalysis : Reprocess raw diffraction data (HKL-2000) to check for indexing errors.
- Validation : Cross-reference with the Cambridge Structural Database (CSD) to compare unit cell dimensions and space group assignments (e.g., P2₁/c vs. P-1) .
- Temperature effects : Ensure data were collected at similar temperatures (e.g., 100 K vs. room temperature), as thermal expansion can alter cell parameters .
Methodological Considerations
Q. What are the best practices for optimizing reaction yields when introducing bulky substituents (e.g., 4-iodophenyl) into the benzophenone scaffold?
- Answer :
- Steric mitigation : Use bulky base catalysts (e.g., DBU) to deprotonate the phenolic OH without side reactions .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 100°C) to reduce decomposition of the iodophenyl group .
- Yield data : Typical yields range from 45–65% for similar bromo-methoxy Schiff bases .
Q. How can researchers validate the purity of this compound for pharmacological assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
